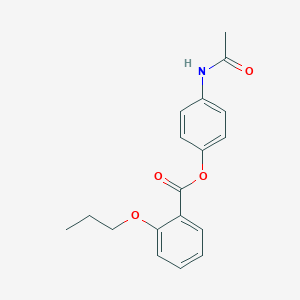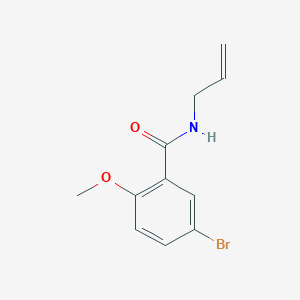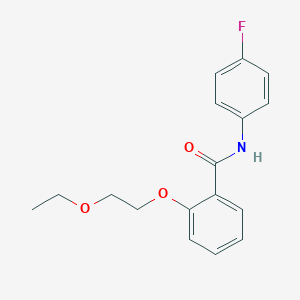![molecular formula C12H14N2O4 B268708 4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid, commonly known as MPAO, is a synthetic compound that belongs to the class of N-acyl amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mécanisme D'action
MPAO exerts its biological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit COX-2 and LOX activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. MPAO has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPAO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate glucose and lipid metabolism, which could potentially lead to the development of new treatments for metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAO in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several potential future directions for research on MPAO. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a modulator of glucose and lipid metabolism, which could lead to the development of new treatments for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of MPAO involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with methylamine to form 3-(methylamino)benzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-{[3-(methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
MPAO has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MPAO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemical research, MPAO has been used as a tool to study the role of N-acyl amino acids in cellular signaling pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Propriétés
Nom du produit |
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
Clé InChI |
WDZZPPZVHBBDJO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)


![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)